molecular formula C23H31N3O3 B4065131 N-1-adamantyl-4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxamide

N-1-adamantyl-4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxamide

Cat. No. B4065131
M. Wt: 397.5 g/mol
InChI Key: BOULBCLXKBABCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-adamantyl-4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Reactivity and Adsorption Properties

Research into the reactivity properties and adsorption behavior of triazole derivatives, which share structural similarities with N-1-adamantyl-4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinecarboxamide, reveals insights into their potential pharmaceutical applications. One study focused on a triazole derivative (APMT), analyzing its local reactive properties, Fukui functions, and interactions with water molecules through density functional theory (DFT) and molecular dynamics (MD) simulations. The findings suggest significant stability and reactivity that could inform the development of pharmaceutical compounds (Al-Ghulikah et al., 2021).

Antimicrobial and Hypoglycemic Activities

A study on N-(1-adamantyl)carbothioamide derivatives demonstrated their potential for antimicrobial and hypoglycemic applications. These compounds were synthesized and evaluated for their efficacy against various microbial strains and their ability to reduce serum glucose levels in diabetic rats. Some derivatives showed potent antibacterial activity, and one particular compound significantly reduced serum glucose levels, highlighting the therapeutic potential of adamantyl-substituted compounds (Al-Abdullah et al., 2015).

Anti-inflammatory and Antiproliferative Activities

Further research into adamantyl-containing compounds, such as 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives, has uncovered their antimicrobial, anti-inflammatory, and antiproliferative properties. These compounds were synthesized and tested against bacterial strains and cancer cell lines, demonstrating notable activities that could be leveraged in developing new therapeutic agents (Al-Omar et al., 2010).

properties

IUPAC Name

N-(1-adamantyl)-4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3/c27-22(24-23-11-17-7-18(12-23)9-19(8-17)13-23)26-5-3-25(4-6-26)14-16-1-2-20-21(10-16)29-15-28-20/h1-2,10,17-19H,3-9,11-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOULBCLXKBABCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)NC45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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